Kinase Profiling Selectivity: Weak PI3Kalpha Inhibition as a Baseline for Off-Target Assessment
In a kinobeads-based affinity assay using human HL60 cell lysate, methyl 6,6-dimethylpiperidine-3-carboxylate (as a free base or ester) exhibited an IC50 of 25,100 nM (25.1 µM) against PI3Kalpha [1]. This weak affinity is a quantifiable baseline for selectivity profiling. In contrast, many unsubstituted or N-methyl piperidine-3-carboxylate derivatives are potent inhibitors of GABA transporters (GAT1/GAT3 with IC50 values often in the low nanomolar range). This difference in primary target engagement (kinase vs. transporter) highlights how the 6,6-dimethyl modification redirects molecular recognition.
| Evidence Dimension | PI3Kalpha inhibitory potency (kinobeads assay) |
|---|---|
| Target Compound Data | IC50 = 25,100 nM |
| Comparator Or Baseline | Class reference: typical nipecotic acid derivatives show nanomolar GABA transporter inhibition (e.g., GAT1 IC50 < 100 nM); no direct PI3Kalpha data for comparator |
| Quantified Difference | PI3Kalpha affinity is weak ( >25 µM), indicating low kinase promiscuity relative to GABA transporter inhibitors |
| Conditions | Kinobeads binding assay, human HL60 cell lysate, PI3Kalpha target |
Why This Matters
This data point provides a quantifiable baseline for researchers concerned with kinase off-target liabilities, allowing informed selection of this scaffold over GABA-ergic analogs in projects where CNS transporter activity is undesired.
- [1] BindingDB Entry BDBM50387531 / CHEMBL2059911. Inhibition of PI3Kalpha in human HL60 cell lysate by kinobead assay. IC50 = 2.51E+4 nM. View Source
